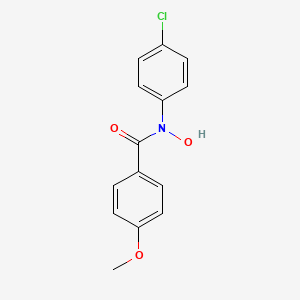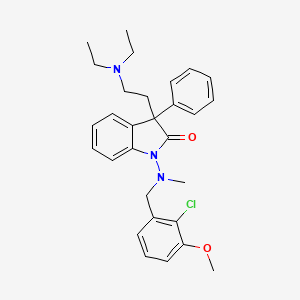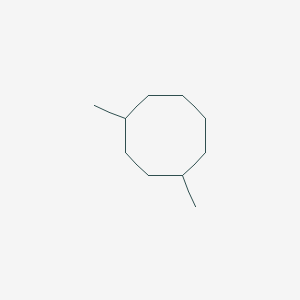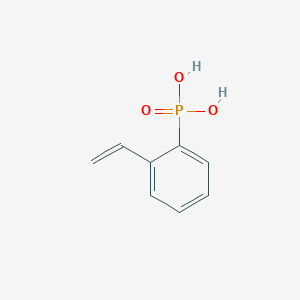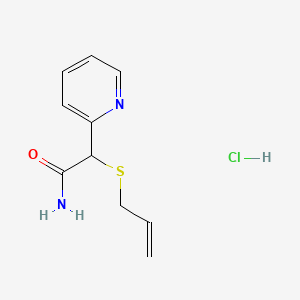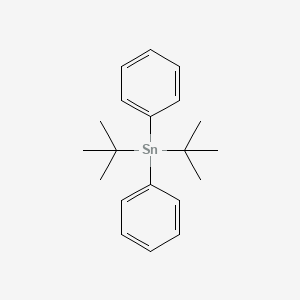
Di-tert-butyl(diphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(diphenyl)stannane is an organotin compound with the molecular formula C20H28Sn. It is characterized by the presence of two tert-butyl groups and two phenyl groups attached to a central tin atom. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl(diphenyl)stannane can be synthesized through the reaction of diphenyltin dichloride with tert-butyl lithium. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(diphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl or tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(diphenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of di-tert-butyl(diphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylsilane: Similar in structure but with silicon instead of tin.
Diphenyltin dichloride: Lacks the tert-butyl groups.
Di-tert-butyl(diphenyl)silane: Similar structure with silicon replacing tin.
Uniqueness
Di-tert-butyl(diphenyl)stannane is unique due to the presence of both tert-butyl and phenyl groups attached to a central tin atom. This combination imparts specific steric and electronic properties that influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
30191-71-0 |
|---|---|
Molekularformel |
C20H28Sn |
Molekulargewicht |
387.1 g/mol |
IUPAC-Name |
ditert-butyl(diphenyl)stannane |
InChI |
InChI=1S/2C6H5.2C4H9.Sn/c2*1-2-4-6-5-3-1;2*1-4(2)3;/h2*1-5H;2*1-3H3; |
InChI-Schlüssel |
BTSLAVWBBGGNHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


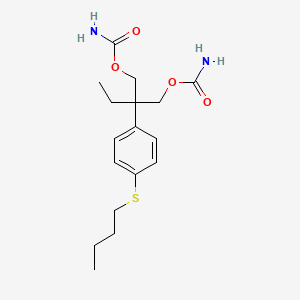

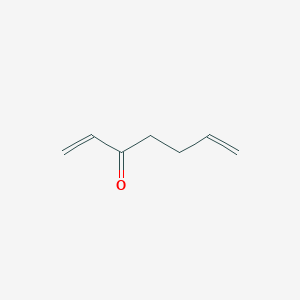
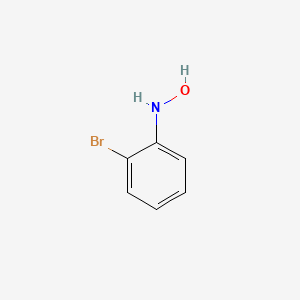
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
